

Physicochemical Characterization of Ceftazidime Pentahydrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ceftazidime (hydrate)

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Introduction

Ceftazidime pentahydrate is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a wide range of bacterial pathogens. As a sterile powder for injection, its physical and chemical properties are of paramount importance to ensure its stability, efficacy, and safety. This technical guide provides a comprehensive overview of the core physicochemical characterization of Ceftazidime pentahydrate, offering detailed experimental protocols and data analysis to support research, development, and quality control activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ceftazidime pentahydrate is fundamental for formulation development, stability assessment, and regulatory compliance. Key properties include its crystalline structure, thermal behavior, spectroscopic fingerprint, and chromatographic profile.

Crystalline Structure

Powder X-ray diffraction (PXRD) is a critical technique for elucidating the crystalline nature of Ceftazidime pentahydrate. The diffraction pattern provides a unique fingerprint of the crystalline lattice.

Data Presentation: Powder X-ray Diffraction (PXRD) Data

2θ (degrees) ± 0.2°
5.7
7.6
9.1
11.8
12.2
12.6
13.3
15.5
16.7
18.4
20.5
25.8
26.3
31.8

Table 1: Characteristic Powder X-ray Diffraction Peaks for Crystalline Ceftazidime.[1]

Thermal Analysis

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase transitions of Ceftazidime pentahydrate. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

Data Presentation: Thermal Analysis Data

Thermal Event	Temperature Range (°C)	Mass Loss (%)	Description
Dehydration	50 - 100	~10%	Loss of water molecules.[2]
Decomposition	> 190	~75%	Onset of significant thermal degradation. [2]

Table 2: Summary of Thermal Events for Ceftazidime Pentahydrate from TGA.

A study reported an exothermic peak near 131°C in the DSC thermogram, which was related to ceftazidime.[2]

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups of Ceftazidime pentahydrate.

FTIR spectroscopy identifies the characteristic vibrational frequencies of the functional groups present in the molecule.

Data Presentation: FTIR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3660-3250	N-H group axial deformation
1752	C=O stretching vibration of the β -lactam ring[3]
1750-1725	Carboxylic acid function C=O stretching
1703	C=O stretching vibration of the carboxylic acid group (COO ⁻)[3]
1680-1630	Amide group C=O axial deformation
1614	C=N stretching vibration of the thiazole ring[3]
1529	N-H bending vibration of the amide group and C=C stretching of the aromatic ring[3]
1475-1600	Aromatic ring C=C axial deformation
1350-1300	C-N axial deformation
1302	C-N stretching vibration of the amide group[3]
1008	C-O-C stretching vibration[3]
912	Out-of-plane bending vibration of the C-H group in the aromatic ring[3]
880	C-H out-of-plane bending in the thiazole ring[3]
765	C-S stretching vibration in the thiazole ring[3]

Table 3: Key FTIR Absorption Bands for Ceftazidime Pentahydrate.[4]

UV-Vis spectroscopy is used to determine the absorption characteristics of Ceftazidime pentahydrate in solution.

Data Presentation: UV-Vis Spectral Data

Solvent	λ_{max} (nm)
0.1N HCl	261
Aqueous solution (pH 1.82–12.03)	Isosbestic points at ~235, 245, 250, and 300 nm

Table 4: UV-Vis Absorption Maxima for Ceftazidime.[5][6]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and stability of Ceftazidime pentahydrate. A validated stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products and impurities.

Data Presentation: Stability-Indicating HPLC Method Parameters

Parameter	Condition
Column	Atlantis dC18 (150 mm x 4.6 mm, 5 μm)[7]
Mobile Phase	Buffer solution (0.02 M anhydrous sodium acetate, pH 7.0) : Acetonitrile (60:40 v/v)[7]
Flow Rate	1.5 mL/min[7]
Detection	UV at 254 nm[7]
Injection Volume	20 μL [7]
Run Time	5.0 min[7]
Retention Time (Ceftazidime)	~1.456 min[7]
Retention Time (Pyridine)	~2.970 min[7]

Table 5: Example of a Validated Stability-Indicating HPLC Method for Ceftazidime Pentahydrate.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate physicochemical characterization.

Powder X-ray Diffraction (PXRD)

Objective: To determine the crystalline structure of Ceftazidime pentahydrate.

Methodology:

- **Sample Preparation:** Gently grind a small amount of the Ceftazidime pentahydrate sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
- **Sample Mounting:** Pack the powdered sample into a sample holder, ensuring a flat and even surface.
- **Instrument Setup:**
 - X-ray source: Cu K α radiation.
 - Voltage and Current: Set according to instrument specifications (e.g., 40 kV and 40 mA).
 - Scan range (2θ): 5° to 40°.
 - Scan speed: A slow scan speed (e.g., 1°/min) is recommended to obtain good resolution.
- **Data Acquisition:** Initiate the scan and collect the diffraction data.
- **Data Analysis:** Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the obtained pattern with reference data for identification.

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability and identify phase transitions of Ceftazidime pentahydrate.

Methodology:

- Sample Preparation: Accurately weigh a small amount of the Ceftazidime pentahydrate sample (typically 2-5 mg) into an appropriate TGA/DSC pan (e.g., aluminum or platinum).
- Instrument Setup:
 - TGA:
 - Temperature program: Heat the sample from ambient temperature to a final temperature of at least 300°C at a constant heating rate (e.g., 10°C/min).
 - Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20 mL/min).
 - DSC:
 - Temperature program: Heat the sample using a similar temperature program as in TGA.
 - Atmosphere: Use an inert atmosphere.
- Data Acquisition: Run the thermal analysis program and record the mass change (TGA) and heat flow (DSC) as a function of temperature.
- Data Analysis:
 - TGA: Determine the onset temperature of decomposition and calculate the percentage of mass loss in different temperature regions.
 - DSC: Identify endothermic and exothermic peaks, which correspond to events such as melting, dehydration, and decomposition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of Ceftazidime pentahydrate for structural elucidation and identification.

Methodology:

- Sample Preparation (KBr Pellet Method):

- Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
- Grind 1-2 mg of the Ceftazidime pentahydrate sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[8]
- Transfer the mixture to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.[8]
- Instrument Setup:
 - Scan range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be collected.
- Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands. Assign these bands to the corresponding functional groups in the Ceftazidime molecule.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

Objective: To quantify Ceftazidime pentahydrate and its degradation products to assess its stability.

Methodology:

- Preparation of Solutions:
 - Mobile Phase: Prepare the mobile phase as specified in Table 5. Filter and degas the mobile phase before use.
 - Standard Solution: Accurately weigh a known amount of Ceftazidime pentahydrate reference standard and dissolve it in the mobile phase to obtain a known concentration.

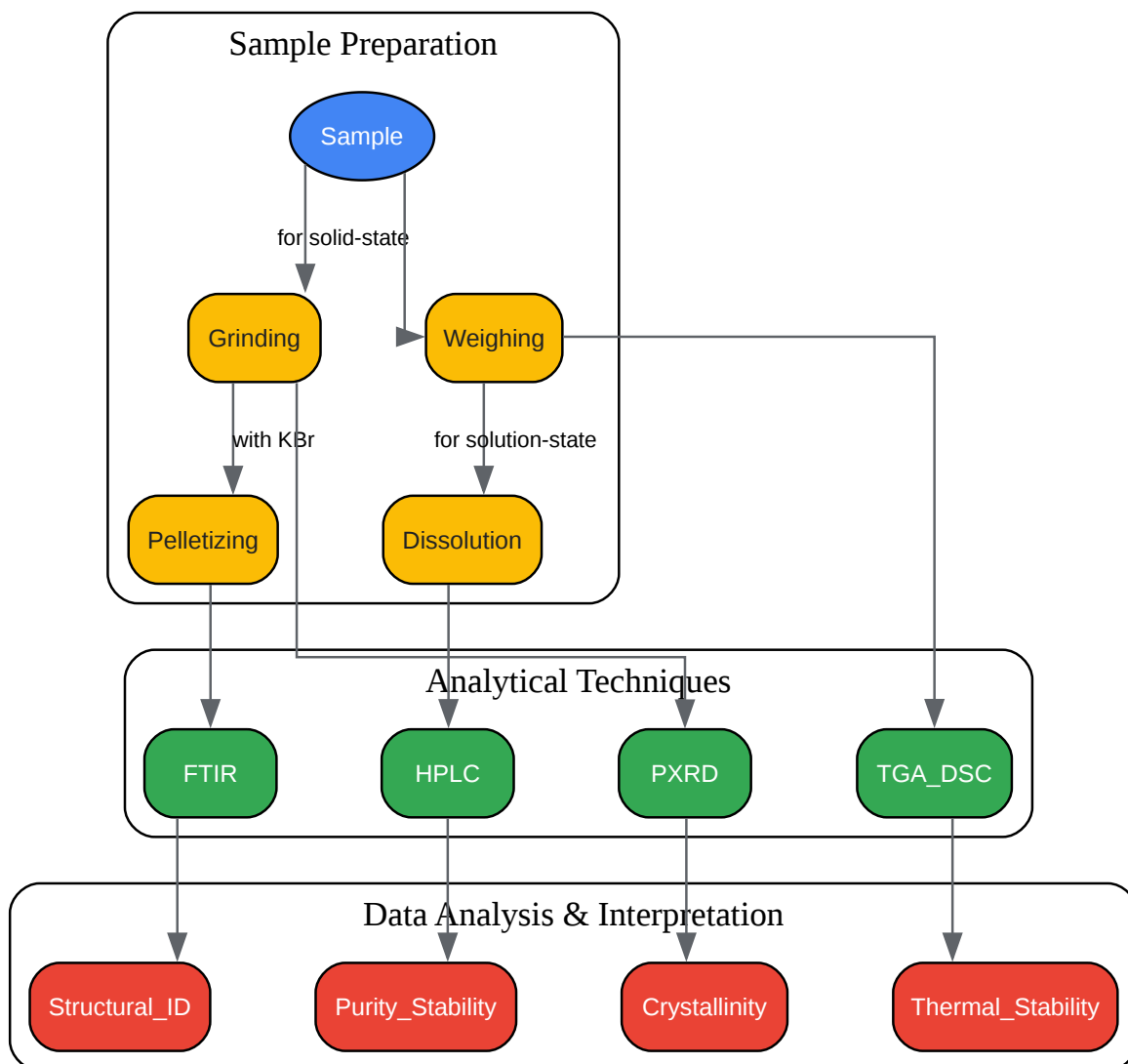
- Sample Solution: Prepare the sample solution by dissolving a known amount of the Ceftazidime pentahydrate sample in the mobile phase.
- Chromatographic Conditions: Set up the HPLC system with the conditions specified in Table 5.
- System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for reproducibility of retention times and peak areas).
- Analysis: Inject the standard and sample solutions into the chromatograph.
- Data Analysis: Identify and quantify the peaks corresponding to Ceftazidime and its degradation products by comparing their retention times and peak areas with those of the standard.

Degradation Pathway and Stability

Ceftazidime is susceptible to degradation, primarily through hydrolysis of the β -lactam ring. Understanding its degradation pathway is crucial for developing stable formulations and defining appropriate storage conditions. The main degradation products include the inactive Δ^2 -isomer and pyridine.^{[9][10]}

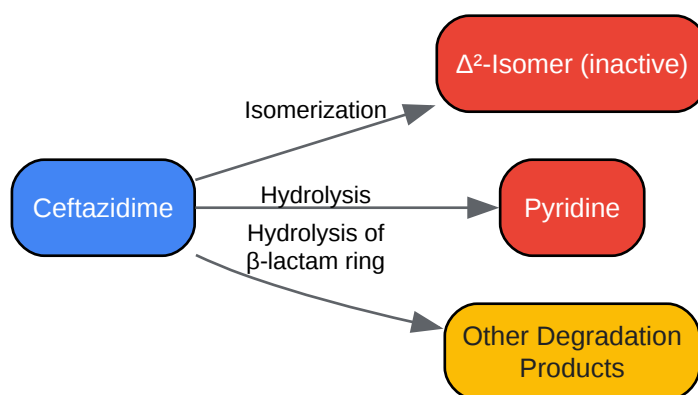
Visualizations

Visual representations of experimental workflows and degradation pathways can aid in understanding complex processes.



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Physicochemical Characterization Workflow



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Simplified Degradation Pathway of Ceftazidime

Conclusion

The physicochemical characterization of Ceftazidime pentahydrate is a multi-faceted process that requires the application of various analytical techniques. The data and protocols presented in this guide serve as a comprehensive resource for scientists and researchers involved in the development, manufacturing, and quality control of Ceftazidime-based pharmaceutical products. A thorough understanding and implementation of these characterization methods are essential for ensuring the quality, safety, and efficacy of this vital antibiotic.

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Phone: (601) 213-4426

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